rac 3-Acetamido-nonan-2-one

Adenosine deaminase inhibitor synthesis Process chemistry Yield optimization

Researchers synthesizing adenosine deaminase (ADA) inhibitors often face unreliable yields due to unprotected amino ketone side reactions. rac 3-Acetamido-nonan-2-one (CAS 51714-09-1) is the established entry intermediate for the Schaeffer route to racemic EHNA (Ki ≈ 4 nM) and nosantine, featuring a transient N-acetyl protecting group that prevents intramolecular side reactions during acylation. - Validated 3-step sequence yields (70% → 67% → 75%) provide a quantified baseline for process optimization. - Racemic nature enables in-house chiral resolution to isolate the bioactive (2R,3S)-EHNA enantiomer (Ki ≈ 2 nM). - Solid-state (mp 45-47 °C) facilitates crystallization-based purification at scale. Supplied as a pale-yellow to off-white solid (≥98% purity, C₁₁H₂₁NO₂, MW 199.29), soluble in chloroform, DMSO, and ethyl acetate. For R&D use only; not for diagnostic or therapeutic applications.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 51714-09-1
Cat. No. B020108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 3-Acetamido-nonan-2-one
CAS51714-09-1
SynonymsN-(1-Acetylheptyl)acetamide;  3-Acetamidononan-2-one;  NSC 272452_x000B_
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCCCCCC(C(=O)C)NC(=O)C
InChIInChI=1S/C11H21NO2/c1-4-5-6-7-8-11(9(2)13)12-10(3)14/h11H,4-8H2,1-3H3,(H,12,14)
InChIKeyQBKBMQOMSIXZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac 3-Acetamido-nonan-2-one: Properties & Sourcing


rac 3-Acetamido-nonan-2-one (CAS 51714-09-1), also referred to as N-(2-oxononan-3-yl)acetamide or NSC 272452, is a racemic protected β-amino ketone building block (C₁₁H₂₁NO₂, MW 199.29) . It is a pale-yellow to off-white solid with a reported melting point of 45–47 °C, soluble in chloroform, DMSO, and ethyl acetate, and requires storage at −20 °C [1]. The compound is a documented intermediate in the multi-step synthesis of adenosine deaminase (ADA) inhibitors, most notably erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) and nosantine (NPT-15392) [2][3].

rac 3-Acetamido-nonan-2-one: Generic Substitution Risks


rac 3-Acetamido-nonan-2-one occupies a structurally specific position in the canonical Schaeffer synthesis route: the N-acetyl group serves as a transient protecting group that prevents intramolecular side reactions during the acylation of 2-aminooctanoic acid, while the nine-carbon backbone precisely matches the hydrophobic binding requirements of the ADA active site in the downstream pharmacophore [1]. Substituting with a shorter-chain analog (e.g., 3-acetamido-2-octanone) or an unprotected amino ketone (e.g., 3-aminononan-2-one) would alter the lipophilicity and reactivity profile of subsequent intermediates, potentially compromising the regioselectivity of the pyrimidine condensation step and the final inhibitor potency, which for racemic EHNA is Ki ≈ 4 nM against ADA [2]. The racemic nature of this intermediate is also integral to the established route: it yields racemic EHNA, which serves as the baseline for chiral resolution studies that identified the (2R,3S)-enantiomer as the bioactive species with a Ki approximately twofold lower than the racemate [3].

rac 3-Acetamido-nonan-2-one: Differentiation vs. Analogs


Synthesis Yield from 2-Aminooctanoic Acid

In the patent-described synthesis, condensation of 2-aminooctanoic acid (200 g, 1.26 mol) with acetic anhydride in pyridine at 100 °C produces crude rac 3-acetamido-nonan-2-one in 70% yield (154 g) [1]. This yield anchors the overall sequence: subsequent hydrolysis yields 3-amino-2-nonanone hydrochloride at 67%, and reduction yields erythro-3-amino-2-nonanol at 75%, delivering an overall three-step yield of approximately 35% from the amino acid starting material [1]. Direct comparative yield data for alternative N-protected intermediates (e.g., N-Boc or N-Cbz derivatives) in this exact sequence are not publicly reported; the 70% figure represents the benchmark established in the foundational patent literature and is the basis against which any alternative route must be measured.

Adenosine deaminase inhibitor synthesis Process chemistry Yield optimization

Physical Form & Purity

rac 3-Acetamido-nonan-2-one is isolated as a solid with a sharp melting point of 45–47 °C and an off-white to pale-yellow appearance [1]. This contrasts with the next intermediate in the sequence, 3-amino-2-nonanone hydrochloride, which decomposes at 112 °C, and the subsequent 3-amino-2-nonanol, which is a liquid requiring high-vacuum distillation (bp 95–100 °C at 0.15 mmHg) [2]. The solid-state nature of the acetamido intermediate facilitates purification by simple extraction and crystallization rather than distillation, reducing processing complexity. Commercial sources supply this compound at ≥95% purity [1].

Intermediate handling Solid-state characterization Purity specification

ADA Inhibitor Potency

The racemic 3-acetamido-nonan-2-one intermediate ultimately yields racemic EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine), which inhibits adenosine deaminase with a Ki of approximately 4 nM . In contrast, the enantiomerically resolved (2R,3S)-(+)-EHNA (accessible via chiral resolution or asymmetric synthesis from an alternative chiral intermediate) exhibits a Ki of approximately 2 nM, roughly twofold more potent [1]. For the 3-deaza analog of (+)-EHNA, the Ki is 6.2 nM versus approximately 10 nM for its racemate [1]. This establishes that the racemic intermediate provides a defined entry point to the biologically active racemate, which can serve either as a pharmacological tool compound (racemic EHNA) or as the substrate for subsequent chiral resolution to access the more potent enantiomer.

Adenosine deaminase inhibition Structure-activity relationship Chiral pharmacology

Storage Stability

The compound is specified for storage at −20 °C in the freezer, consistent with the stability requirements of N-acetyl-β-amino ketones [1]. The downstream intermediate 3-amino-2-nonanone hydrochloride requires similar cold storage (refrigerator), whereas the free amino alcohol 3-amino-2-nonanol is prone to oxidation and requires inert atmosphere handling [2]. The acetamido protecting group provides chemical stability advantages over the free amine during shipping and prolonged storage, as the free amine can undergo oxidation, Schiff base formation, or CO₂ absorption. However, no published forced-degradation study directly comparing the stability of rac 3-acetamido-nonan-2-one against its deprotected analog was identified in the public domain.

Intermediate stability Supply chain logistics Storage conditions

rac 3-Acetamido-nonan-2-one: Key Applications


Racemic EHNA Synthesis for ADA Studies

rac 3-Acetamido-nonan-2-one is the entry intermediate for the Schaeffer route to racemic EHNA, a semi-tight-binding ADA inhibitor (Ki ≈ 4 nM). Researchers planning ADA inhibition assays, PDE2 selectivity profiling, or adenosine metabolism studies can use this building block to generate racemic EHNA in-house with a validated three-step sequence (70% → 67% → 75% yields per step) [1]. The racemic product is commercially available as a reference standard (e.g., MilliporeSigma Calbiochem EHNA hydrochloride), confirming the intermediate's relevance to reproducible production of pharmacological tool compounds .

Chiral Resolution to (+)-EHNA

The racemic intermediate provides access to racemic EHNA, which can be subjected to chiral HPLC or diastereomeric salt resolution to isolate the bioactive (2R,3S)-enantiomer (Ki ≈ 2 nM) [2]. For laboratories equipped with chiral separation capabilities, procuring the racemic intermediate is more cost-effective than purchasing pre-resolved enantiopure building blocks, as it allows for in-house resolution and recovery of both enantiomers for structure-activity relationship studies.

Nosantine & Immunomodulatory Purine Synthesis

The same intermediate is the starting point for nosantine (NPT-15392, 9-(2-hydroxy-3-nonyl)hypoxanthine), an immunomodulatory agent that enhances IL-2 induction by phytohemagglutinin in human lymphocytes [1][3]. The synthesis proceeds via hydrolysis of the acetamido group, reduction to the amino alcohol, condensation with 5-amino-4,6-dichloropyrimidine, cyclization to the chloropurine, and final hydrolysis to the hypoxanthine [1]. This application scenario is relevant for immunopharmacology groups studying T-cell activation and IL-2 regulation.

Process Optimization & Scale-Up

The published 70% yield for the acylation step and 67% for the hydrolysis step provide a quantified baseline for process optimization [1]. CROs and process chemistry groups can benchmark their own synthetic protocols against these patent figures, investigating alternative N-protecting groups, solvent systems, or continuous-flow conditions to improve overall step economy. The solid-state nature of the intermediate (mp 45–47 °C) also facilitates crystallization-based purification at scale, an advantage over liquid intermediates that require distillation .

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